(2-Iodooxazol-4-yl)methanol
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Overview
Description
(2-Iodooxazol-4-yl)methanol is a chemical compound with the molecular formula C4H4INO2 and a molecular weight of 224.98 g/mol . It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The presence of an iodine atom at the 2-position and a hydroxymethyl group at the 4-position makes this compound unique and of interest in various chemical and biological research fields.
Preparation Methods
The synthesis of (2-Iodooxazol-4-yl)methanol typically involves the iodination of oxazole derivatives. One common method includes the reaction of 4-hydroxymethyl-oxazole with iodine in the presence of a suitable oxidizing agent . The reaction conditions often require careful control of temperature and pH to ensure the selective introduction of the iodine atom at the desired position. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(2-Iodooxazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form the corresponding oxazole derivative without the iodine substituent.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-Iodooxazol-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex oxazole derivatives, which are valuable in various chemical reactions and processes.
Industry: It is used in the synthesis of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of (2-Iodooxazol-4-yl)methanol and its derivatives involves interactions with various molecular targets. The iodine atom and the hydroxymethyl group can participate in hydrogen bonding and other non-covalent interactions with biological molecules, influencing their activity. The specific pathways and targets depend on the derivative and its intended application .
Comparison with Similar Compounds
(2-Iodooxazol-4-yl)methanol can be compared with other oxazole derivatives, such as:
(2-Bromooxazol-4-yl)methanol: Similar structure but with a bromine atom instead of iodine.
(2-Chlorooxazol-4-yl)methanol: Similar structure but with a chlorine atom instead of iodine.
(2-Fluorooxazol-4-yl)methanol: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of this compound lies in the presence of the iodine atom, which can influence the compound’s reactivity and interactions with other molecules. The larger size and higher polarizability of iodine compared to other halogens can lead to different chemical and biological properties.
Properties
Molecular Formula |
C4H4INO2 |
---|---|
Molecular Weight |
224.98 g/mol |
IUPAC Name |
(2-iodo-1,3-oxazol-4-yl)methanol |
InChI |
InChI=1S/C4H4INO2/c5-4-6-3(1-7)2-8-4/h2,7H,1H2 |
InChI Key |
SAGYFAOTTPMUIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(O1)I)CO |
Origin of Product |
United States |
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